6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole
Overview
Description
6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core with an ethoxy group at the 6-position and a pyrazole moiety attached via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then attached to the benzothiazole core through a thioether linkage using a suitable thiolating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs with antibacterial, antifungal, or anticancer properties.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-2-{[(4-nitro-1H-imidazol-1-yl)methyl]thio}-1,3-benzothiazole
- 6-ethoxy-2-{[(4-nitro-1H-triazol-1-yl)methyl]thio}-1,3-benzothiazole
- 6-ethoxy-2-{[(4-nitro-1H-tetrazol-1-yl)methyl]thio}-1,3-benzothiazole
Uniqueness
6-ethoxy-2-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the pyrazole moiety, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
6-ethoxy-2-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-2-20-10-3-4-11-12(5-10)22-13(15-11)21-8-16-7-9(6-14-16)17(18)19/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJPDZGHSIGACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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